N-{2-[(4-methylphenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a thiophene sulfonyl group, and a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the 4-Methylphenylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the 4-methylphenylsulfanyl group is introduced using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit viral replication by interfering with the viral helicase enzyme . The compound binds to the active site of the enzyme, preventing it from unwinding viral RNA, thereby halting the replication process.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methylphenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- **2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a piperidine ring, thiophene sulfonyl group, and 4-methylphenylsulfanyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C19H24N2O3S3 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N2O3S3/c1-15-4-6-17(7-5-15)25-14-10-20-19(22)16-8-11-21(12-9-16)27(23,24)18-3-2-13-26-18/h2-7,13,16H,8-12,14H2,1H3,(H,20,22) |
InChI Key |
GTRWVMHSVHLHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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